1-Allyl-N-(2-chloro-6-fluorobenzyl)-1H-tetraazol-5-amine 1-Allyl-N-(2-chloro-6-fluorobenzyl)-1H-tetraazol-5-amine
Brand Name: Vulcanchem
CAS No.: 894758-64-6
VCID: VC0366578
InChI: InChI=1S/C11H11ClFN5/c1-2-6-18-11(15-16-17-18)14-7-8-9(12)4-3-5-10(8)13/h2-5H,1,6-7H2,(H,14,15,17)
SMILES: C=CCN1C(=NN=N1)NCC2=C(C=CC=C2Cl)F
Molecular Formula: C11H11ClFN5
Molecular Weight: 267.69g/mol

1-Allyl-N-(2-chloro-6-fluorobenzyl)-1H-tetraazol-5-amine

CAS No.: 894758-64-6

Main Products

VCID: VC0366578

Molecular Formula: C11H11ClFN5

Molecular Weight: 267.69g/mol

1-Allyl-N-(2-chloro-6-fluorobenzyl)-1H-tetraazol-5-amine - 894758-64-6

CAS No. 894758-64-6
Product Name 1-Allyl-N-(2-chloro-6-fluorobenzyl)-1H-tetraazol-5-amine
Molecular Formula C11H11ClFN5
Molecular Weight 267.69g/mol
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]-1-prop-2-enyltetrazol-5-amine
Standard InChI InChI=1S/C11H11ClFN5/c1-2-6-18-11(15-16-17-18)14-7-8-9(12)4-3-5-10(8)13/h2-5H,1,6-7H2,(H,14,15,17)
Standard InChIKey HAADJPVNLYUYKK-UHFFFAOYSA-N
SMILES C=CCN1C(=NN=N1)NCC2=C(C=CC=C2Cl)F
Canonical SMILES C=CCN1C(=NN=N1)NCC2=C(C=CC=C2Cl)F
PubChem Compound 4726430
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator